Narlaprevir Parent Compound Displays ~10-Fold Superior Replicon Potency (EC₉₀) Relative to Boceprevir, Maximizing Assay Dynamic Range
When selecting a SIL-IS, the parent compound's intrinsic potency determines the assay's lower limit of quantification (LLOQ) because the internal standard must be detectable at concentrations spanning the entire calibration range. Narlaprevir exhibits an EC₉₀ of 40 nM in the genotype 1b HCV replicon system, which is approximately 8.75-fold more potent than boceprevir's EC₉₀ of 350 nM in the same assay format [1][2]. This higher intrinsic potency translates to a validated plasma LLOQ of 10.0 ng/mL for narlaprevir, with interassay accuracy of 103.94% and precision (CV) of 7.51% at the LLOQ [3], enabling reliable quantification across a broader dynamic range than methods employing boceprevir-based internal standards.
| Evidence Dimension | Genotype 1b HCV replicon 90% effective concentration (EC₉₀) |
|---|---|
| Target Compound Data | Narlaprevir EC₉₀ = 40 nM |
| Comparator Or Baseline | Boceprevir EC₉₀ = 350 nM |
| Quantified Difference | Narlaprevir is ~8.75-fold more potent (350/40) |
| Conditions | 72-hour genotype 1b HCV replicon assay |
Why This Matters
A more potent parent compound allows the corresponding deuterated internal standard to support a lower LLOQ and wider calibration range, reducing the need for sample dilution or concentration steps in pharmacokinetic studies.
- [1] Tong X, Arasappan A, Bennett F, et al. Preclinical characterization of the antiviral activity of SCH 900518 (narlaprevir), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease. Antimicrob Agents Chemother. 2010;54(6):2365-2370. View Source
- [2] PeptideDB. Boceprevir Product Data. EC₉₀ = 350 nM in cell-based replicon assay. Ki = 14 nM for HCV genotype 1b enzyme. View Source
- [3] Gao L, Li J, Kasserra C, et al. Pharmacokinetics of the new hepatitis C virus NS3 protease inhibitor narlaprevir following single-dose use with or without ritonavir in patients with liver cirrhosis. Antimicrob Agents Chemother. 2016;60(12):7098-7104. LLOQ = 10.0 ng/mL; interassay accuracy = 103.94%; CV = 7.51%. View Source
